molecular formula C9H12BrN3O3 B12083565 [3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol

[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol

Cat. No.: B12083565
M. Wt: 290.11 g/mol
InChI Key: PRQOGQGZCPGPSH-UHFFFAOYSA-N
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Description

[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol is a complex organic compound with the molecular formula C9H12BrN3O3. This compound is notable for its unique structure, which includes an azido group, a bromine atom, and a benzodioxol ring system. It is used in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol typically involves multiple steps. One common method starts with the bromination of a precursor compound to introduce the bromine atom. This is followed by the introduction of the azido group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as copper(I) bromide to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group typically yields nitro compounds, while reduction results in the formation of amines.

Scientific Research Applications

[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • [3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-chloro-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol
  • [3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-iodo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol

Uniqueness

The uniqueness of [3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol lies in its combination of an azido group and a bromine atom within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.

Properties

IUPAC Name

5-azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O3/c1-9(2)15-7-4(10)3-5(12-13-11)6(14)8(7)16-9/h3,5-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQOGQGZCPGPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(C=C(C2O1)Br)N=[N+]=[N-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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